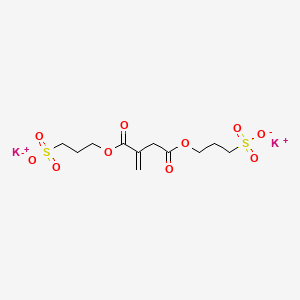
1-Chloro-4-(isocyanomethyl)benzene
Vue d'ensemble
Description
1-Chloro-4-(isocyanomethyl)benzene is a chemical compound that is commonly used in scientific research. It is an important reagent in organic synthesis and has been used in the development of various pharmaceuticals. In
Applications De Recherche Scientifique
Synthesis of 1,3-Bis (Isocyanatomethyl) Benzene
1-Chloro-4-(isocyanomethyl)benzene is closely related to 1,3-Bis(isocyanatomethyl)benzene, which is used in optical polymer composite materials, construction, automotive, and other industries. Its synthesis from m-xylylenediamine and bis(trichloromethyl) carbonate has been optimized, aiming for a safe, convenient, and environmentally friendly process (Dong Jianxun et al., 2018).
Inorganic Benzene Analogues
Research into benzene analogues, such as borazine, contributes to understanding the aromaticity and properties of related compounds. Borazine is used as a precursor for BN-based ceramic materials and in chemical hydrogen storage applications. This research provides insights into the properties of similar aromatic compounds, possibly including 1-Chloro-4-(isocyanomethyl)benzene (Adam J. V. Marwitz et al., 2009).
Inifer Mechanism Studies
1,4-Bis(1-methoxy-1-methylethyl)benzene, similar to 1-Chloro-4-(isocyanomethyl)benzene, is used in cationic polymerizations as an initiator/transfer agent. Its interaction with BCl3 in CH2Cl2 and the ion formation mechanism have been studied, which can provide insights into the behavior of related compounds in polymerization processes (T. Dittmer et al., 1992).
Applications in Gasoline Blending Components
In the production of environmentally friendly gasoline blending components, benzene derivatives play a crucial role. Research into catalysts applicable for isomerizing benzene-containing fractions demonstrates the importance of benzene derivatives in improving fuel quality and environmental compatibility (J. Hancsók et al., 2005).
Polyenaminonitrile and Polybenzoxazole Synthesis
(1-Chloro-2,2-dicyanovinyl)benzene or 1,4-bis(1-chloro-2,2-dicyanovinyl)benzene reacts with amino-phenols to give hydroxy enaminonitrile, a precursor for aromatic polybenzoxazole. This demonstrates the role of chloro-substituted benzene derivatives in synthesizing high-performance polymers (J. H. Kim et al., 2001).
Propriétés
IUPAC Name |
1-chloro-4-(isocyanomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRNSTIWJVLLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373884 | |
| Record name | 1-chloro-4-(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(isocyanomethyl)benzene | |
CAS RN |
39546-47-9 | |
| Record name | 1-chloro-4-(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1608881.png)


